

# Application Notes and Protocols for AN3661 in In Vivo Mouse Models

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Compound of Interest		
Compound Name:	AN3661	
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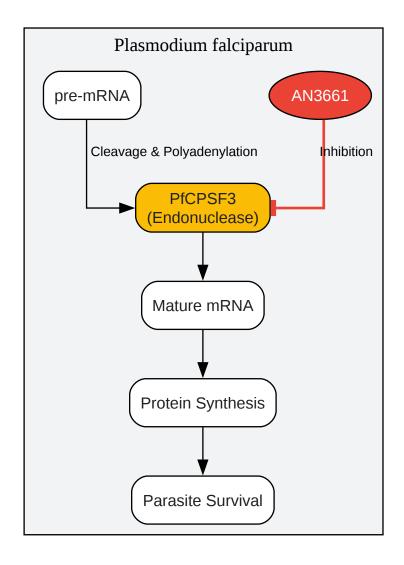
Introduction

AN3661 is a novel benzoxaborole-based antimalarial compound with potent activity against Plasmodium falciparum and other Plasmodium species. It exhibits a novel mechanism of action by targeting the P. falciparum cleavage and polyadenylation specificity factor subunit 3 (PfCPSF3), an essential enzyme in the parasite's pre-mRNA processing.[1][2][3][4] This document provides detailed experimental protocols for evaluating the in vivo efficacy of AN3661 in two standard murine models of malaria: the Plasmodium berghei model in immunocompetent mice and the Plasmodium falciparum model in humanized immunodeficient mice.

Mechanism of Action: Targeting PfCPSF3

AN3661 inhibits PfCPSF3, a key endonuclease within the Cleavage and Polyadenylation Specificity Factor (CPSF) complex.[5] This complex is crucial for the 3'-end processing of premessenger RNA (pre-mRNA), a vital step for producing mature, functional mRNA. By binding to the active site of PfCPSF3, AN3661 blocks the cleavage and subsequent polyadenylation of parasite pre-mRNAs.[3][6] This disruption of mRNA maturation leads to a loss of essential protein translation, ultimately resulting in parasite death.[3][6] The inhibitory effect is most pronounced during the trophozoite stage of the parasite's asexual life cycle.[7]





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Figure 1: Mechanism of action of AN3661 targeting PfCPSF3.

# Experimental Protocols In Vivo Efficacy Assessment in a Plasmodium berghei Mouse Model

This protocol describes a standard 4-day suppressive test to evaluate the efficacy of **AN3661** against P. berghei in an immunocompetent mouse strain.

Materials:



- Mice: Female Swiss Webster or ICR mice (4-5 weeks old, 25-30 g).[8][9]
- Parasite:Plasmodium berghei ANKA strain (a chloroquine-sensitive strain is often used).[9] A
  transgenic line expressing luciferase (e.g., PbGFP-Luccon) can be used for bioluminescence
  imaging.[1]
- Compound: AN3661.
- Vehicle: To be determined based on the solubility of AN3661 (e.g., corn oil with 0.5% DMSO).
- Positive Control: Chloroquine (20 mg/kg for intraperitoneal or 40 mg/kg for oral administration).[1]
- Equipment: Standard animal housing facilities, oral gavage needles, syringes, microscope, glass slides, Giemsa stain, and, if applicable, an in vivo imaging system (IVIS).

#### Procedure:

- Parasite Preparation and Infection:
  - Maintain the P. berghei ANKA strain through serial passage in donor mice.
  - On Day 0, infect experimental mice via intraperitoneal (i.p.) injection with 0.2 mL of diluted infected blood containing 2 x 107 parasitized red blood cells (PRBCs).[9] Alternatively, an inoculum of 103 PRBCs can be used.[1]
  - A control group should receive an equivalent volume of uninfected red blood cells.[9]
- Drug Administration:
  - Prepare a stock solution of AN3661 in the chosen vehicle.
  - Beginning on the day of infection (Day 0), administer AN3661 orally once daily for 4 consecutive days (Day 0 to Day 3).[7]
  - Administer the vehicle to the control group and chloroquine to the positive control group following the same schedule.

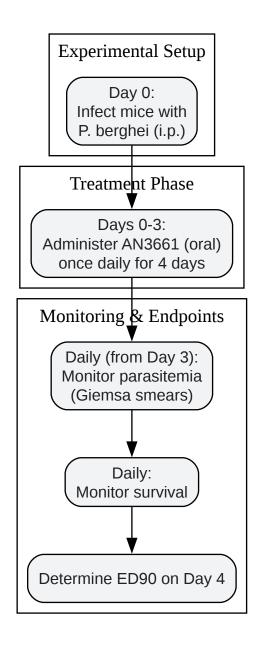
## Methodological & Application





- · Monitoring Parasitemia and Survival:
  - Starting on Day 3 post-infection, prepare thin blood smears from the tail vein of each mouse.
  - Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells per 1,000 red blood cells under a microscope.
  - Continue daily monitoring of parasitemia and survival until the experiment's endpoint (e.g., when parasitemia in control mice reaches a predetermined level, typically >35%, or as per ethical guidelines).[9] Mice with parasitemia exceeding 50% should be euthanized.[7]
- Data Analysis:
  - Calculate the mean parasitemia for each group at each time point.
  - Determine the 90% effective dose (ED90) on Day 4, which is the dose required to suppress parasitemia by 90% compared to the vehicle-treated control group.[7]
  - Plot survival curves for each group.





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**Figure 2:** Experimental workflow for the *P. berghei* model.

# In Vivo Efficacy Assessment in a Plasmodium falciparum Humanized Mouse Model

This protocol is for evaluating **AN3661** against human-specific P. falciparum using immunodeficient mice engrafted with human red blood cells.

Materials:



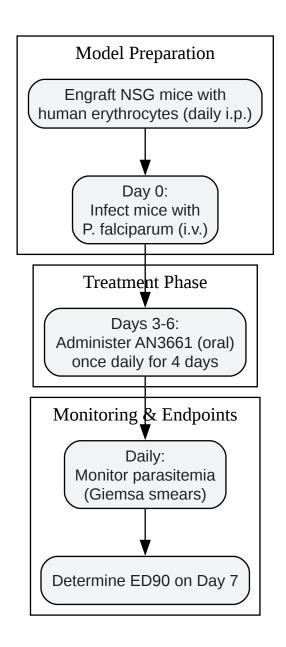
- Mice: Severely immunodeficient mice, such as NODscidIL-2Rynull (NSG) mice.[7][10]
- Human Red Blood Cells (huRBCs): Sourced from healthy donors.
- Parasite:Plasmodium falciparum strains (e.g., multidrug-resistant W2 or 3D7).
- Compound: AN3661.
- Vehicle: Appropriate vehicle for oral administration.
- Equipment: As listed for the P. berghei model.

#### Procedure:

- Humanized Mouse Preparation:
  - Engraft NSG mice with human erythrocytes. This is typically achieved through daily i.p. injections of huRBCs.[10]
  - Monitor the level of circulating huRBCs in the mice.
- Parasite Infection:
  - Once a stable engraftment of huRBCs is achieved (e.g., >40% circulating huRBCs), infect
     the mice intravenously with approximately 2 x 107P. falciparum-infected huRBCs.[7]
- Drug Administration:
  - For an established infection model, begin treatment on Day 3 post-infection.
  - Administer AN3661 orally once daily for 4 consecutive days (Day 3 to Day 6).
  - Include vehicle-treated control and positive control groups.
- Monitoring and Data Analysis:
  - Monitor parasitemia daily using Giemsa-stained blood smears.
  - Calculate the mean parasitemia for each group.



Determine the ED90 on Day 4 after the initiation of treatment (Day 7 of the experiment).[7]



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**Figure 3:** Workflow for the *P. falciparum* humanized mouse model.

## **Data Presentation**

The following tables summarize the reported efficacy data for **AN3661** in the described murine models.



Table 1: In Vitro and Ex Vivo Activity of AN3661

Parasite Strain/Isolate	IC50 (nM)
P. falciparum Laboratory Strains (mean)	32
Ugandan Field Isolates (mean ex vivo)	64

Data sourced from[3][4][11]

Table 2: In Vivo Efficacy of AN3661 in Murine Malaria Models

Mouse Model	Parasite	Administrat ion Route	Dosing Regimen	Efficacy Endpoint (Day 4)	ED90 (mg/kg)
Immunocomp etent Mice	P. berghei	Oral	Once daily for 4 days	Parasitemia reduction	0.34
Humanized NSG Mice	P. falciparum	Oral	Once daily for 4 days	Parasitemia reduction	0.57

Data sourced from[3][4][7][11]

Table 3: Survival Data for AN3661 in P. berghei-Infected Mice

Treatment Group (mg/kg/day)	Outcome	
Vehicle Control	No extended survival	
50	Extended survival	
100	Extended survival	
200	Long-term cures	

Data sourced from[7]



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